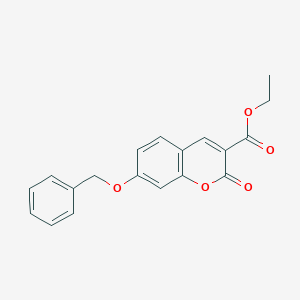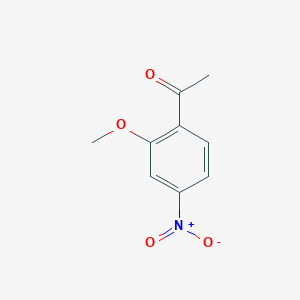
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,5-dichlorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,5-dichlorobenzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with dimethylamino groups at positions 2 and 4, and a dichlorobenzenesulfonamide moiety
作用机制
Mode of Action
The compound is part of a series of 5-substituted 2-amino-4,6-dichloropyrimidines, which have been found to inhibit immune-activated nitric oxide production .
Biochemical Pathways
It is known that 2-amino-4,6-dichloropyrimidines, in general, can inhibit immune-activated nitric oxide production , but the specific pathways affected by this compound and their downstream effects need further investigation.
Result of Action
It is known that 2-amino-4,6-dichloropyrimidines can inhibit immune-activated nitric oxide production , but the specific effects of this compound need further investigation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,5-dichlorobenzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of dimethylamino groups. The final step involves the sulfonation of the dichlorobenzene moiety to attach the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
化学反应分析
Types of Reactions
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This reaction can be used to alter the functional groups.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学研究应用
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,5-dichlorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
相似化合物的比较
Similar Compounds
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-phenoxypropanamide: Shares the pyrimidine core but differs in the substituent at position 5.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a similar pyrimidine structure but with different functional groups.
Uniqueness
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,5-dichlorobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,5-dichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N5O2S/c1-20(2)13-11(8-17-14(18-13)21(3)4)19-24(22,23)12-7-9(15)5-6-10(12)16/h5-8,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTWYSXOESYKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2718319.png)

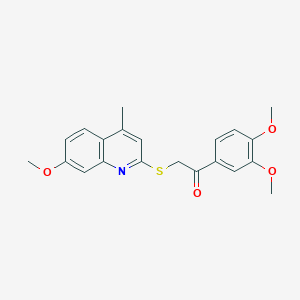
![4-[2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidine-1-carbonyl]-2-chloro-3-fluoropyridine](/img/structure/B2718328.png)
![2-methyl-4-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2718329.png)
![Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate](/img/structure/B2718331.png)
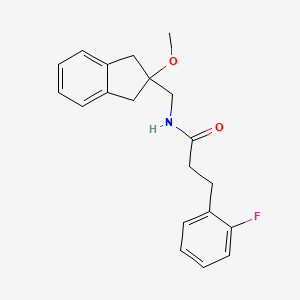
![Methyl 4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4,5-dihydrothiophene-3-carboxylate](/img/structure/B2718334.png)
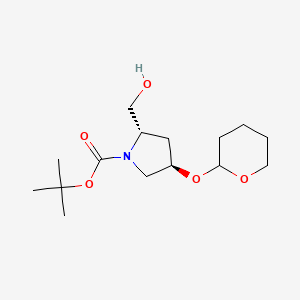
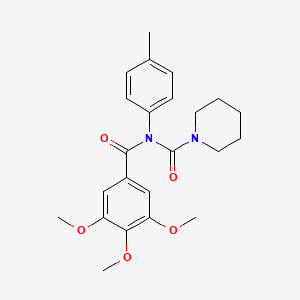
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2718339.png)
